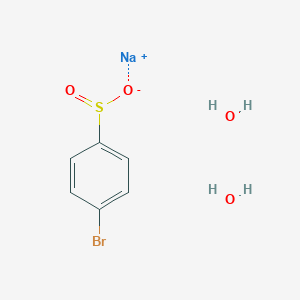

4-溴苯磺酸钠二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sodium 4-bromobenzenesulfinate and related compounds involves reactions that are enhanced by specific catalysts and conditions. For instance, the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide shows significant enhancement in reaction rate under multi-site phase-transfer catalysis conditions combined with ultrasonic irradiation (Abimannan, Selvaraj, & Rajendran, 2015). Another example is the sodium bromide catalyzed synthesis of tetrahydrobenzo[b]pyrans via a three-component cyclocondensation under microwave irradiation and solvent-free conditions, highlighting an innovative approach to chemical synthesis (Devi & Bhuyan, 2004).

Molecular Structure Analysis

The molecular structure of sodium 4-bromobenzenesulfinate dihydrate and similar compounds has been characterized using various techniques, including X-ray crystallography. For instance, the structure of sodium N-bromo-4-chloro-2-methylbenzenesulfonamidate sesquihydrate was determined, showing octahedral coordination of sodium ions with sulfonyl and water molecules, which provides insights into the molecular geometry and interactions within these compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium 4-bromobenzenesulfinate dihydrate can be complex and are influenced by various factors. The reaction kinetics and mechanisms have been studied in depth for specific reactions, such as the reaction of N, N-dibromobenzenesulfonamide with dihydropyran, which was investigated for its reaction mechanism and product formation (Takemura, Otsuki, Okamoto, & Ueno, 1968).

Physical Properties Analysis

The physical properties of sodium 4-bromobenzenesulfinate dihydrate, including optical and electrical properties, have been examined through studies like the growth, solvent effect, and property analysis of sodium 4-hydroxybenzenesulfonate dihydrate. These studies provide valuable data on the optical transmittance, cut-off wavelength, band gap energy, and dielectric properties, contributing to a comprehensive understanding of the physical characteristics of these compounds (Zahid et al., 2019).

Chemical Properties Analysis

The chemical properties of sodium 4-bromobenzenesulfinate dihydrate are pivotal for its applications in synthesis and analytical methods. Research has detailed the synthesis and applications of sodium N-bromo-p-nitrobenzenesulfonamide as an oxidizing titrant, showcasing the compound's utility in titration methods for various substances. This highlights the compound's role as a versatile reagent in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

科学研究应用

合成和结构分析

涉及到4-羟基苯磺酸钠二水合物的研究,这种化合物在结构上类似于4-溴苯磺酸钠二水合物,已经导致了新型发光梯状镧系配位聚合物的合成。这些化合物是通过4-羟基苯磺酸钠二水合物与LnCl3·6H2O在甲醇中反应合成的,展现出有趣的结构和发光性能,表明在材料科学和基于发光技术的潜在应用(Yang et al., 2008)。

反应动力学和催化

在相转移催化条件下研究声波效应探索了涉及溴代取代化合物(如4-溴-1-甲基苯)与硫化钠反应的动力学方面。这些研究揭示了声波对反应速率的影响,并可能为涉及溴代磺酸盐化合物的合成过程的优化提供信息(Abimannan et al., 2015)。

材料科学和光学性质

对4-羟基苯磺酸钠二水合物晶体的生长和研究揭示了显著的光学和电学性质。这些研究强调了基于磺酸盐的化合物在开发具有独特光致发光和介电性能的材料方面的潜力,这可能在光电子学和光子学中起关键作用(Zahid et al., 2019)。

溴化反应和有机合成

溴酸钠已被用作芳香化合物的有效溴化试剂,展示了对具有去活化取代基的底物的高产率和特异性溴化的能力。这项研究突出了含溴试剂(如4-溴苯磺酸钠二水合物)在有机合成中的实用性,特别是在对芳香化合物进行选择性溴化方面(Groweiss, 2000)。

聚合物科学和亲水性聚合物

通过可逆加成-断裂链转移聚合,已经在水溶液中直接合成了亲水性苯乙烯基均聚物和嵌段共聚物。这种方法适用于4-苯乙烯磺酸钠,展示了使用基于磺酸盐单体开发水溶性聚合物和共聚物的潜力,用于生物技术和医学应用(Mitsukami et al., 2001)。

属性

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-bromobenzenesulfinate Dihydrate | |

CAS RN |

175278-64-5 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)